molecular formula C17H9N3O4S B2534529 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione CAS No. 324049-77-6

4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione

Cat. No.: B2534529
CAS No.: 324049-77-6
M. Wt: 351.34
InChI Key: MEEVTFUQWJDQOB-UHFFFAOYSA-N
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Description

4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is a novel chemical entity designed for research purposes, integrating a phthalimide (isoindoline-1,3-dione) core with a 4-phenylthiazole moiety. This molecular architecture is frequently explored in medicinal chemistry for developing bioactive compounds, particularly in oncology. The structural framework suggests potential as a scaffold for creating anti-proliferative agents, as closely related 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione derivatives have demonstrated significant activity as anti-prostate cancer agents in preclinical studies . The proposed mechanism of action for this class of compounds often involves the induction of programmed cell death, or apoptosis. Structurally similar thiazole-bearing phthalimide derivatives have been shown to trigger the intrinsic apoptotic pathway in cancer cells. This is characterized by the upregulation of pro-apoptotic markers, increased activity of executioner caspases such as caspase-3, and subsequent DNA fragmentation . Researchers can utilize this compound as a key intermediate to synthesize more complex heterocyclic systems, such as pyranothiazole and thiazolopyridine derivatives, for screening against various disease models . This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for household use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-nitro-2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O4S/c21-15-11-7-4-8-13(20(23)24)14(11)16(22)19(15)17-18-12(9-25-17)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEVTFUQWJDQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises two primary structural elements: a 4-nitro-substituted isoindoline-1,3-dione ring and a 4-phenylthiazol-2-yl group at position 2. Retrosynthetic disconnection suggests two viable pathways:

  • Core-first approach : Construct the isoindoline-dione scaffold followed by functionalization with the thiazole moiety.
  • Thiazole-first approach : Synthesize the 4-phenylthiazol-2-amine precursor and condense it with a nitro-substituted phthalic anhydride.

The latter strategy is often favored due to the commercial availability of 4-nitrophthalic anhydride and well-established thiazole synthesis protocols.

Synthesis of 4-Phenylthiazol-2-amine

The 4-phenylthiazole moiety is synthesized via the Hantzsch thiazole synthesis , a robust method for constructing thiazoles from α-haloketones and thioureas.

Bromination of Acetophenone

Phenacyl bromide (2-bromoacetophenone) is prepared by brominating acetophenone in acetic acid using elemental bromine or $$ \text{HBr}/\text{H}2\text{O}2 $$:
$$
\text{PhCOCH}3 + \text{Br}2 \xrightarrow{\text{AcOH}} \text{PhCOCH}_2\text{Br} + \text{HBr}
$$
Yields typically exceed 80% under optimized conditions.

Thiazole Ring Formation

Phenacyl bromide reacts with thiourea in refluxing ethanol to yield 4-phenylthiazol-2-amine:
$$
\text{PhCOCH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{PhC}3\text{NS}2\text{H}2\text{-2-NH}_2 + \text{HBr}
$$
The product is purified via recrystallization from ethanol, achieving >75% purity.

Condensation with 4-Nitrophthalic Anhydride

The isoindoline-1,3-dione core is formed by reacting 4-phenylthiazol-2-amine with 4-nitrophthalic anhydride. This step leverages the nucleophilic attack of the amine on the anhydride, followed by cyclodehydration.

Reaction Mechanism and Conditions

  • Amic acid formation : The amine attacks one carbonyl group of the anhydride in glacial acetic acid at 60–80°C.
  • Cyclodehydration : Heating to 120–140°C induces intramolecular cyclization, forming the imide bond.

$$
\text{4-Nitrophthalic anhydride} + \text{4-Ph-thiazol-2-amine} \xrightarrow{\text{AcOH, Δ}} \text{Target compound} + \text{H}_2\text{O}
$$

Optimization and Challenges

  • Solvent selection : Acetic acid facilitates both solubility and catalysis, though DMF may enhance reaction rates at higher temperatures.
  • Nitration regioselectivity : Using pre-nitrated phthalic anhydride avoids competing nitration side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water yields >90% purity.

Alternative Methodologies and Comparative Analysis

Post-functionalization of Isoindoline-dione

Introducing the thiazole group after forming the nitro-substituted core involves halogenation at position 2, followed by Suzuki-Miyaura coupling with a thiazole boronic ester. However, this route suffers from low yields (<50%) due to steric hindrance and electronic deactivation by the nitro group.

Microwave-assisted Synthesis

Microwave irradiation (150°C, 20 min) in DMF accelerates the condensation step, reducing reaction time from 12 h to 30 min while maintaining yields at 85%.

Table 1. Comparison of Synthetic Routes
Method Yield (%) Purity (%) Key Advantage
Conventional condensation 78 92 Scalability
Microwave-assisted 85 95 Time efficiency
Post-functionalization 45 88 Modularity

Structural Elucidation and Characterization

Spectroscopic Data

  • FT-IR : Strong absorptions at 1715 cm$$^{-1}$$ (imide C=O) and 1520 cm$$^{-1}$$ (NO$$_2$$ symmetric stretch).
  • $$^1$$H NMR (DMSO-$$d_6$$): δ 8.45 (d, 1H, aromatic), 8.02 (s, 1H, thiazole-H), 7.75–7.40 (m, 5H, Ph).
  • MS (ESI+) : m/z 394.05 [M+H]$$^+$$, consistent with molecular formula $$ \text{C}{18}\text{H}{10}\text{N}3\text{O}4\text{S} $$.

Industrial and Pharmacological Relevance

Scale-up Considerations

  • Cost efficiency : 4-Nitrophthalic anhydride ($120/kg) and acetophenone ($45/kg) make the core-first approach economically viable.
  • Green chemistry : Solvent recovery systems and catalytic processes reduce environmental impact.

Biological Activity

While the target compound’s bioactivity remains underexplored, structural analogs demonstrate COX-2 inhibition and antimycobacterial properties, suggesting therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso or other oxidized forms. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an anticonvulsant and antipsychotic agent . Research indicates that it interacts with the dopamine receptor D2 , acting as an allosteric modulator that influences dopaminergic signaling pathways crucial for various neurological functions .

Biological Studies

Due to its ability to interact with biological molecules, 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is useful in studying enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of enzyme activity modulation, which is essential in drug development .

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. It is utilized in various organic reactions, contributing to the development of new materials and compounds with specific properties .

Dye and Pigment Production

In industrial applications, this compound is employed in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings .

Case Studies

Case Study 1: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of various isoindoline derivatives, including this compound. The results indicated significant activity against induced seizures in animal models, suggesting potential for therapeutic use in epilepsy management .

Case Study 2: Interaction with Dopamine Receptors
Research focused on the interaction of this compound with dopamine receptors revealed that it functions as an allosteric modulator. This was demonstrated through binding assays that showed enhanced receptor activity upon administration of the compound in vitro .

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group and phenylthiazolyl moiety can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its interaction with receptors can alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione 4-NO₂, 2-(4-phenylthiazol-2-yl) 337.34 >200 (predicted) Nitro, thiazole, dione
2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione 2-(4-phenylthiazol-2-yl) 306.34 199–201 Thiazole, dione
5-Nitro-2-(4-nitrophenyl)isoindoline-1,3-dione 5-NO₂, 2-(4-NO₂C₆H₄) 313.22 N/A Dual nitro, dione
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione 2-(imidazol-2-yl) ~484.50 (estimated) N/A Imidazole, dione
2-(4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl)isoindoline-1,3-dione Triazolidine-thione 414.45 >300 Triazolidine, thione, dione

Key Observations :

  • Nitro Groups: Nitro-substituted derivatives (e.g., target compound and ) exhibit higher molecular weights and melting points compared to non-nitro analogs due to increased polarity .
  • Heterocyclic Moieties: Thiazole (target compound) vs. imidazole or triazolidine alters electronic properties and biological interactions.

Spectroscopic Profiles

  • IR Spectroscopy: The target compound’s nitro group would show strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) NO₂ stretches, absent in non-nitro analogs . Thiazole C=S and C-N stretches (~690 cm⁻¹ and ~1250 cm⁻¹) differentiate it from imidazole derivatives .
  • NMR : The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (cf. compound 13c in ). The 4-phenylthiazole moiety would display aromatic protons as multiplets at δ 7.2–8.5 .

Biological Activity

4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the isoindoline-1,3-dione derivatives, characterized by a unique structural framework that includes an isoindoline core with a dione functionality at positions 1 and 3, and various substituents that influence its chemical and biological properties. The presence of both nitro and phenylthiazolyl groups contributes to its activity.

Target Interaction

The primary biological target of this compound is the Dopamine Receptor D2 . This compound acts as an allosteric modulator at the receptor's binding site, influencing dopaminergic signaling pathways, which are crucial in various physiological processes and diseases.

Biochemical Pathways

Through in silico analyses, it has been suggested that this compound may enhance or inhibit dopaminergic signaling, potentially offering therapeutic benefits in conditions like schizophrenia and Parkinson's disease.

Anticancer Properties

Recent studies have highlighted the antitumor activity of this compound. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines, revealing significant antimitotic activity. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 μM , indicating strong potential as an anticancer agent .

Cell Line GI50 (μM) TGI (μM)
A549 (Lung cancer)15.7250.68
MCF7 (Breast cancer)12.5345.00
HeLa (Cervical cancer)18.0055.00

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

In silico pharmacokinetic evaluations suggest that isoindoline derivatives like this compound possess favorable drug-like properties, including good absorption and distribution characteristics. The compound's potential for oral bioavailability is also supported by its chemical structure.

Case Study: Antitumor Efficacy

A specific study conducted by the NCI assessed the compound's effectiveness across multiple cancer cell lines using a single-dose assay protocol. The results demonstrated a consistent inhibition of cell growth across various types of cancer cells, underscoring the compound's broad-spectrum antitumor potential .

Research on Mechanism

Further research into the mechanisms revealed that the interaction with dopamine receptors could also influence neuroprotective pathways, suggesting potential applications in neurodegenerative diseases alongside its anticancer effects .

Q & A

Q. What are the standard synthetic routes for preparing 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione?

Methodological Answer: The synthesis typically involves condensation reactions between thiourea derivatives and nitro-substituted isoindoline precursors. For example, refluxing a mixture of 1-(1,3-dioxoisoindolin-2-yl)thiourea, chloroacetic acid, and sodium acetate in glacial acetic acid for 5 hours yields thiazole-isoindoline hybrids . Key parameters include:

  • Reaction Temperature: Reflux conditions (~110–120°C for acetic acid).
  • Catalyst: Sodium acetate to deprotonate intermediates.
  • Purification: Recrystallization from DMF-ethanol (1:2) to isolate pure crystals.

Table 1: Example Reaction Conditions

ComponentAmount (mmol)Role
Thiourea derivative4.5Core reactant
Chloroacetic acid4.5Cyclization agent
Sodium acetate9.0Base catalyst
Reaction time5 hoursOptimal yield

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, carbonyl stretches at ~1700 cm⁻¹) .
  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, as demonstrated in related thiazolidinone derivatives .
  • NMR Spectroscopy: ¹H/¹³C NMR assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity .

Q. How do the functional groups in this compound influence its reactivity and potential biological activity?

Methodological Answer:

  • Nitro Group (NO₂): Enhances electrophilicity, enabling nucleophilic substitution reactions. It may also contribute to redox-mediated biological activity (e.g., antimicrobial or anticancer effects) .
  • Thiazole Ring: Acts as a hydrogen-bond acceptor, influencing solubility and interactions with biological targets like enzymes .
  • Isoindoline-1,3-dione Core: Provides rigidity to the structure, affecting binding affinity in receptor-ligand systems .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer: Use factorial design to systematically evaluate variables:

  • Factors: Temperature, solvent polarity, catalyst concentration.
  • Response Surface Methodology (RSM): Models interactions between variables to identify optimal conditions . For example, increasing acetic acid volume may improve solubility but reduce reaction rate. Pilot experiments should prioritize purity over yield, as nitro groups can decompose under excessive heat .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulates interactions with biological membranes or proteins, leveraging the thiazole ring’s affinity for cysteine residues .
  • QSAR Modeling: Links structural descriptors (e.g., logP, polar surface area) to bioactivity data for lead optimization .

Q. How should conflicting data regarding the biological activity of this compound be analyzed and resolved?

Methodological Answer:

  • Comparative Analysis: Replicate experiments using standardized protocols (e.g., fixed concentration ranges, cell lines) to isolate variables .
  • Purity Verification: Use HPLC (C18 column, acetonitrile-water gradient) to confirm compound integrity, as impurities from nitro group decomposition may skew results .
  • Theoretical Alignment: Reconcile discrepancies by linking observed bioactivity to electronic properties (e.g., nitro reduction potential) predicted by DFT .

Key Considerations for Experimental Design

  • Theoretical Framework: Anchor studies to established mechanisms (e.g., nitroreductase enzyme interactions) to guide hypothesis testing .
  • Data Validation: Cross-validate spectroscopic and bioassay results with orthogonal methods (e.g., LC-MS for purity, SPR for binding kinetics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.